molecular formula C21H19N5OS2 B2596193 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1206998-38-0

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2596193
M. Wt: 421.54
InChI Key: NKUOLQFZUFAZNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The 1,3,4-thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents . Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system that exhibits a wide variety of biological activity .


Synthesis Analysis

Extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents . A new series of 2-[[1(2H)-phthalazinone-2-yl]methyl/ethyl]-5-arylamino-1,3,4-thiadiazole derivatives was evaluated for in vitro antimicrobial activity against bacteria and fungal species .


Molecular Structure Analysis

Thiadiazoles occur in four isomeric forms in nature viz. 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .


Chemical Reactions Analysis

Many drugs containing the 1,3,4-thiadiazole nucleus such as acetazolamide, methazolamide, and megazol are available in the market .

Scientific Research Applications

Anticancer Activity

Thiazole derivatives have been synthesized and evaluated for their potential as anticancer agents. Specific compounds like 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide have demonstrated high selectivity and significant cytotoxicity against cancer cell lines such as A549 human lung adenocarcinoma cells (Evren et al., 2019). Furthermore, derivatives of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide have shown potent cytotoxic results against breast cancer, emphasizing the potential of these compounds in cancer treatment (Abu-Melha, 2021).

Antibacterial and Antiviral Activities

Compounds like 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide derivatives have demonstrated significant antibacterial activity, expanding their application potential beyond anticancer treatments (Ramalingam et al., 2019). Additionally, benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety have showcased good antiviral and antibacterial activities against various pathogens, suggesting their applicability in combating infectious diseases (Tang et al., 2019).

Glutaminase Inhibition

In the realm of molecular probes and therapeutic potential exploration, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs have been identified as potent and selective inhibitors of kidney-type glutaminase (GLS). This highlights their importance in medical research, especially in understanding and potentially treating conditions related to GLS activity (Shukla et al., 2012).

Future Directions

The broad and potent activity of thiadiazole and their derivatives has established them as pharmacologically significant scaffolds . Future research may focus on the structural modifications of different thiadiazole derivatives for various pharmacological activities .

properties

IUPAC Name

2-[1-(2-methylphenyl)-5-phenylimidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5OS2/c1-14-8-6-7-11-17(14)26-18(16-9-4-3-5-10-16)12-22-21(26)28-13-19(27)23-20-25-24-15(2)29-20/h3-12H,13H2,1-2H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKUOLQFZUFAZNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CN=C2SCC(=O)NC3=NN=C(S3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.